(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione
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Overview
Description
(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione is a synthetic organic compound with a complex structure. It features a benzylidene group, a bromine atom, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione typically involves multiple steps. The initial step often includes the formation of the imidazolidine-2,4-dione core, followed by the introduction of the benzylidene group. The bromine and methoxy groups are then added through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and scalability. Catalysts like Ru/Al2O3 in toluene have been found effective in similar synthetic processes . The use of microwave-assisted synthesis can also enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
The compound’s potential medicinal properties are explored for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites, altering the function of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness
What sets (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-4-13(2)28-19-16(22)10-14(12-18(19)27-3)11-17-20(25)24(21(26)23-17)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3,(H,23,26)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISQXUYJFABFSY-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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